molecular formula C5H11NO4S B15257582 1,4-Dioxepane-6-sulfonamide

1,4-Dioxepane-6-sulfonamide

Cat. No.: B15257582
M. Wt: 181.21 g/mol
InChI Key: MKVUGSXVLGMMBI-UHFFFAOYSA-N
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Description

1,4-Dioxepane-6-sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research, combining a seven-membered 1,4-dioxepane ring with a sulfonamide functional group. The 1,4-dioxepane scaffold is a saturated O-heterocycle known for its presence in various bioactive molecules and serves as a valuable building block in synthetic chemistry (https://www.nature.com/articles/s41467-018-06020-8). The sulfonamide group is one of the most privileged pharmacophores in drug discovery, known for its ability to confer a wide range of pharmacological activities by interacting with enzymes and receptors (https://pmc.ncbi.nlm.nih.gov/articles/PMC8046889/). Sulfonamide-containing compounds are extensively investigated for their antibacterial, anticancer, and neuroprotective properties, among others (https://pmc.ncbi.nlm.nih.gov/articles/PMC8046889/; https://pmc.ncbi.nlm.nih.gov/articles/PMC11265520/; https://pmc.ncbi.nlm.nih.gov/articles/PMC9354714/). Researchers value this particular compound as a versatile intermediate for designing novel molecules and probing biological mechanisms. The presence of the sulfonamide group, which can act as a potent zinc-binding moiety, makes this compound a candidate for developing inhibitors of enzymes like carbonic anhydrases (https://pmc.ncbi.nlm.nih.gov/articles/PMC11265520/). This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

1,4-dioxepane-6-sulfonamide

InChI

InChI=1S/C5H11NO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H2,6,7,8)

InChI Key

MKVUGSXVLGMMBI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepane-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups.

Another typical method for the synthesis of sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but the reactivity of amines can vary depending on the attached groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1,4-Dioxepane-6-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 1,4-Dioxepane-6-sulfonamide, such as cyclic ether backbones or sulfonamide functional groups:

(a) N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Structure : Contains a 1,4-benzodioxine ring (six-membered with two oxygen atoms) fused to a benzene ring, with sulfonamide groups at the 6-position and a 3,4-dimethylphenyl substituent.
  • Key Differences: The benzodioxine ring is aromatic and fused to a benzene ring, unlike the non-aromatic dioxepane ring in this compound.
(b) 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
  • Structure : Features a 1,4-benzodioxine ring linked to a diazepane (seven-membered ring with two nitrogen atoms) via a sulfonyl group.
  • Key Differences :
    • The diazepane moiety introduces basic nitrogen atoms, altering solubility and reactivity compared to the purely oxygenated dioxepane ring.
    • Molecular weight (298.36 g/mol) and complexity exceed those of this compound .
(c) 1,4-Dioxane
  • Structure : A six-membered cyclic ether with two oxygen atoms.

Physicochemical and Pharmacological Properties

Property This compound N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-1,4-benzodioxine-6-sulfonamide 1,4-Dioxane
Molecular Formula C₅H₁₁NO₄S (inferred) C₂₀H₂₀N₂O₅S₂ C₄H₈O₂
Ring Size 7-membered 6-membered (fused to benzene) 6-membered
Functional Groups Sulfonamide Dual sulfonamide, methylphenyl None
Toxicity Not reported Not reported Carcinogenic
Potential Applications Understudied Pharmaceutical intermediates (inferred from sulfonamide motifs) Industrial solvent

Research Findings and Gaps

  • This compound: No direct pharmacological or toxicological data were identified in the provided evidence. Its properties must be inferred from analogues.
  • Benzodioxine Sulfonamides : Compounds like those in exhibit structural complexity suited for drug design, particularly in targeting enzymes or receptors via sulfonamide interactions.
  • 1,4-Dioxane : Extensive toxicological profiling highlights risks absent in sulfonamide derivatives, emphasizing the role of functional groups in modulating toxicity .

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